6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine
Overview
Description
The compound seems to contain a benzodioxine group and a 2,6-difluorobenzoyl group. Benzodioxine is a type of organic compound that contains an oxygen-bridged biphenyl group . The 2,6-difluorobenzoyl group is a type of acyl group that is derived from 2,6-difluorobenzoic acid .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the 2,6-difluorobenzoyl group in the compound might undergo reactions typical of acyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 2,6-difluorobenzoyl fluoride, a compound with a similar 2,6-difluorobenzoyl group, has a density of 1.4±0.1 g/cm³ and a boiling point of 173.8±30.0 °C at 760 mmHg .Scientific Research Applications
Antibacterial and Enzyme Inhibition Properties
- Synthesis and Bacterial Biofilm Inhibition : N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides were synthesized and showed inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with modest cytotoxicity (Abbasi et al., 2020).
- Antibacterial and Lipoxygenase Inhibition : Synthesized sulfonamides with a 1,4-benzodioxin ring demonstrated good antibacterial activity against various bacterial strains and decent inhibition of the lipoxygenase enzyme (Abbasi et al., 2017).
- Additional Antibacterial Agents : Other N-substituted sulfonamides bearing a benzodioxane moiety also exhibited potent antibacterial potential against Gram-negative and Gram-positive strains (Abbasi et al., 2016).
Synthesis and Chemical Applications
- One-Step Synthesis : Polyfluoroalkylated heterocyclic compounds containing a methylenedioxy group were synthesized, showcasing versatility in chemical applications (黄维垣 et al., 2010).
- Enzyme Inhibitory Potential : Synthesis of sulfonamides with benzodioxane and acetamide moieties led to significant inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Pharmaceutical Applications
- Antiinflammatory Activity : Carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit were synthesized, with one analog showing potency comparable to Ibuprofen in anti-inflammatory assays (Vazquez et al., 1996).
- Indole-3-Acetamide Hydrolase Application : An enzyme from Alcaligenes faecalis was used to produce enantiomers of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a chiral building block for therapeutic agents (Mishra et al., 2016).
Mechanism of Action
Target of Action
The primary target of 6-(2,6-Difluorobenzoyl)-2,3-dihydro-1,4-benzodioxine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
Given the target of action, it is likely that the compound influences pathways related to the cell cycle and cell division .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its influence on CDK2 and the cell cycle . By interacting with CDK2, the compound could potentially affect cell division and proliferation, leading to changes at the cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2,6-difluorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c16-10-2-1-3-11(17)14(10)15(18)9-4-5-12-13(8-9)20-7-6-19-12/h1-5,8H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWFHJZRQCZMOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C=CC=C3F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.